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molecular formula C8H6ClNO3 B1582321 2'-Chloro-5'-nitroacetophenone CAS No. 23082-50-0

2'-Chloro-5'-nitroacetophenone

Cat. No. B1582321
M. Wt: 199.59 g/mol
InChI Key: PNXVQYABDFYOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519135B2

Procedure details

2.01 g (10.1 mmol) of 1-(2-chloro-5-nitro-phenyl)-ethanone, 2.54 g (47.5 mmol) of ammonium chloride and 1.99 g (35.7 mmol) of iron powder were added to a mixture of 6 mL of water and 12 mL of methanol. The slurry was stirred at 70° C. for 1 h, and then cooled down, filtered through a pad of celite and concentrated down under reduced pressure. The residue was taken up in 60 mL ethyl acetate and 60 mL of water. The aqueous layer was extracted with 40 mL of ethyl acetate and the combined organic layers were evaporated under reduced pressure. The residue was filtered through a pad of silica gel eluting with a 7:3 mixture of ethyl acetate-hexanes to give 1.6 g (94%) of the pure product as a white solid. LC-MSD, m/z for C8H8ClNO [M+H]+=170.0, 172.0;
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12].[Cl-].[NH4+].O>[Fe].CO>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([C:11](=[O:13])[CH3:12])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
2.54 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
1.99 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 40 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic layers were evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a pad of silica gel eluting with a 7:3 mixture of ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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